N-(4-oxo-1H-quinazolin-6-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-oxo-1H-quinazolin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6(14)13-7-2-3-9-8(4-7)10(15)12-5-11-9/h2-5H,1H3,(H,13,14)(H,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMHOIYFKXYJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC2=C(C=C1)NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Oxo 1h Quinazolin 6 Yl Acetamide and Its Analogues
Classical and Contemporary Synthetic Approaches to the Quinazolinone Core
The construction of the quinazolinone ring system is a central theme in the synthesis of these compounds. Both traditional and modern methods offer pathways to this key heterocyclic structure.
Traditional methods for synthesizing quinazolinone derivatives often involve a series of sequential reactions. A common and highly utilized approach begins with the acylation of anthranilic acid with an acyl chloride. The resulting N-acyl anthranilic acid then undergoes ring closure with acetic anhydride to form a 1,3-benzoxazin-4-one intermediate. This intermediate is subsequently treated with various amines to yield the desired 4(3H)-quinazolinone derivatives.
Another established multi-step synthesis starts from 2-methoxybenzoic acid or 3-methoxy-2-naphthoic acid, which are first converted to their corresponding anhydrides using ethyl chloroformate. These anhydrides then react with 2-amino-3-nitrobenzoic acid to form acid intermediates. The synthesis proceeds through the formation of benzoxazinone analogs, followed by reaction with ammonia to produce intermediate amides. Ring closure of these amides under basic conditions yields nitro quinazolinones. Subsequent reduction of the nitro group affords amino derivatives, which can be further modified. For instance, these amino derivatives can be treated with chloroacetyl chloride or 3-chloropropionyl chloride to generate the corresponding amides.
A three-step synthesis of mono- and bis-indolo[1,2-c]quinazolines has also been reported, which involves Fischer indole (B1671886) cyclization to create a key indole precursor. This precursor is then used to form an intermediate which undergoes oxidative cyclization to yield the final products.
To improve efficiency and reduce waste, one-pot reactions have become a popular alternative to multi-step syntheses. These protocols allow for the combination of multiple reaction steps in a single vessel, often without the need to isolate intermediates.
An environmentally friendly, one-pot, three-component synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-arylbenzamides has been developed. This method involves the reaction of phthaloyl chloride with anilines and anthranilamide in water, without the need for a catalyst. This approach offers easy workup and excellent yields, making it a green protocol.
Another example is the acid-mediated one-pot domino reaction of substituted 2-aminothiazoles, substituted benzaldehydes, and cyclic diketones under microwave irradiation to synthesize novel thiazolo[2,3-b]quinazolinone derivatives. Additionally, a three-component, one-pot cyclocondensation of isatoic anhydride, amines, and aldehydes can be conducted using zinc (II) perfluorooctanoate as a catalyst to produce quinazolinone derivatives in good yields.
The table below summarizes various one-pot synthetic approaches for quinazolinone derivatives.
| Reactants | Catalyst/Conditions | Product | Reference |
| Isatoic anhydride, amines, aldehydes | Zinc (II) perfluorooctanoate | Quinazolinone derivatives | |
| Phthaloyl chloride, anilines, anthranilamide | Water, no catalyst | 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-arylbenzamides | |
| 2-aminothiazoles, benzaldehydes, cyclic diketones | Acid-mediated, microwave irradiation | Thiazolo[2,3-b]quinazolinone derivatives | |
| Isatoic anhydride, aldehydes, nitrogen sources (e.g., ammonium carbonate) | Triethanolamine (TEOA), NaCl, aqueous medium | Quinazolinone derivatives | |
| (2-aminophenyl)methanols, aldehydes | Cerium nitrate hexahydrate, ammonium chloride | 2-substituted quinazolines |
Synthesis of Key Intermediates for N-(4-oxo-1H-quinazolin-6-yl)acetamide Formation
The synthesis of the target compound, this compound, often proceeds through the formation of specific, crucial intermediates.
The synthesis of 2-chloro-N-(4-oxo-substituted-quinazolin-3(4H)-yl)-acetamides is a key step in the elaboration of the quinazolinone core. For example, 2-Chloro-N-(2-methyl-4-oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)acetamide can be synthesized by reacting 6-amino-2-methyl-1-phenyl-1,4-dihydroquinazolin-6-yl)amine with chloroacetyl chloride in the presence of potassium carbonate in dichloromethane. Similarly, the reaction of hydrazinoquinazoline with 2-chloro-N-acetamide derivatives in DMF with triethylamine under microwave irradiation can furnish hydrazinylacetamide derivatives.
The 6-aminoquinazolinone moiety is a critical precursor for introducing the acetamide (B32628) group at the 6-position. The synthesis of these intermediates often involves the reduction of a corresponding 6-nitroquinazolinone. For instance, 6-amino-1-(substituted phenyl)quinazolin-4(1H)-ones can be prepared from 6-nitro-1-(substituted phenyl)quinazolin-4(1H)-ones. The nitro precursors themselves can be synthesized by refluxing a mixture of 5-nitro-2-(substituted phenylamino)benzoic acid, acetic anhydride, and sulfuric acid.
The general synthetic route to 6-aminoquinazolinone intermediates is outlined below:
Nitration: Introduction of a nitro group at the 6-position of the quinazolinone precursor.
Reduction: Conversion of the 6-nitro group to a 6-amino group.
This amino group then serves as a handle for the subsequent acylation to form the final this compound.
Catalytic Methods and Green Chemistry Approaches in Quinazolinone Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of various catalytic and green chemistry approaches for the synthesis of quinazolinones.
Organocatalysis has emerged as a powerful tool, avoiding the use of expensive and potentially toxic metal catalysts. For instance, p-toluenesulfonic acid (p-TSA) has been used as a Brønsted acid catalyst for the solvent-free reaction of anthranilamide and aldehydes under mechanochemical grinding conditions, providing quinazolinone products in moderate to excellent yields within a short reaction time.
The use of green solvents, such as water and deep eutectic solvents (DES), is another important aspect of green chemistry in this field. For example, a two-step synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives has been developed using a choline chloride:urea deep eutectic solvent. Ultrasound and microwave irradiation have also been employed as energy-efficient activation methods to promote these reactions.
The table below highlights some of the catalytic and green chemistry approaches used in quinazolinone synthesis.
| Catalyst/Condition | Reactants | Product | Advantages | Reference |
| p-Toluene sulfonic acid (p-TSA) | Anthranilamide, aldehydes | Quinazolinone products | Solvent-free, mechanochemical grinding, short reaction time | |
| Triethanolamine (TEOA) | Isatoic anhydride, aldehydes, nitrogen sources | Quinazolinone derivatives | Eco-friendly, aqueous medium | |
| Dodecylbenzene sulfonic acid (DBSA) | Isatoic anhydride, aldehydes, aniline | 2,3-dihydroquinazolinones | Ultrasound-assisted, water as solvent | |
| Choline chloride:urea deep eutectic solvent (DES) | Anthranilic acid, amines, orthoester | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | Green solvent, microwave-assisted | |
| Copper oxide nanoparticles (Cu2O NPs) | (2-aminophenyl)methanol, aldehydes | Quinazolinone derivatives | Heterogeneous catalysis, ligand-free, base-free, green solvent (PEG-400) |
Table of Compounds
Montmorillonite K10 Catalysis under Ultrasound Irradiation
A greener and more efficient approach for the synthesis of 2-aryl substituted N-(4-oxo-1,2-dihydroquinazolin-3(4H)-yl)aryl or alkylamide derivatives has been developed utilizing Montmorillonite K10 as a catalyst under ultrasound irradiation. researchgate.net This one-pot synthesis involves the reaction of isatoic anhydride, acid hydrazides, and various aldehydes in ethanol. researchgate.net Montmorillonite K10, an inexpensive and non-corrosive clay, serves as an efficient acidic catalyst.
The use of ultrasound offers a significant advantage, providing a quicker and more cost-effective route to these quinazolinone derivatives under relatively green reaction conditions. researchgate.net This sonochemistry-based method often leads to high yields in short reaction times. figshare.com The catalyst has demonstrated recyclability, further enhancing the sustainability of this methodology. researchgate.net A plausible reaction mechanism suggests that the clay catalyst and ultrasound work in concert to facilitate the synthesis.
Table 1: Comparison of Synthetic Methods for N-cyclic imides substituted benzenesulfonamide figshare.com
| Method | Conditions | Reaction Time | Yield (%) |
| Conventional Heating | Reflux | 6-10 h | 65-80 |
| Microwave Irradiation | - | 10-15 min | 75-88 |
| Ultrasound Irradiation | Sonication | 30-45 min | 85-95 |
Microwave Activation and Phase-Transfer Catalysis Applications
Microwave-assisted organic synthesis has been established as a valuable technique for accelerating chemical reactions. In the context of quinazolinone synthesis, microwave irradiation, particularly under solvent-free conditions, offers a facile and green one-pot method. nih.gov This approach can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov
The combination of microwave activation with phase-transfer catalysis (PTC) provides a simple, efficient, and eco-friendly technique for reactions such as N-alkylation. srce.hr For instance, the synthesis of 2,3-disubstituted 4(3H)-quinazolin-4-one derivatives has been successfully carried out using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst under microwave irradiation. srce.hr This solid-liquid phase-transfer catalysis facilitates the reaction between the quinazolinone and various alkylating agents. srce.hr This methodology has been applied to the synthesis of a series of novel 2,3-disubstituted quinazolin-4-one derivatives starting from 2-propyl-4(3H)-quinazolin-4-one. srce.hr
Functionalization Strategies for this compound Analogues
The functionalization of the quinazolinone scaffold is crucial for developing analogues with diverse biological activities. nih.gov Various positions on the quinazoline (B50416) ring can be modified to introduce different functional groups and explore structure-activity relationships.
A common strategy involves nucleophilic substitution reactions at the C4 position. For example, 2-methyl-4(3H)-quinazoline can be converted to a 4-chloroquinazoline derivative, which then serves as a versatile intermediate. This activated center readily reacts with nucleophiles like hydrazine hydrate to produce 4-hydrazinoquinazoline, which can be further modified. Another approach involves the reaction of 4-chloroquinazoline with amines to introduce aryl groups connected via a urea linkage at the C4-position.
Functionalization at the N3 position is also a widely used strategy. Chloroacetyl chloride can be reacted with a 3-amino-quinazolin-4(3H)-one to yield a 2-chloro-N-[4-oxo-substituted-quinazolin-4(3H)-yl]-acetamide. This intermediate can then undergo further substitution reactions, for example, with anilines, to introduce diverse substituents. This approach has been used to synthesize hybrids linking the quinazolinone scaffold to other heterocyclic systems, such as 1,2,4-triazoles, through a 2-thioacetamido linkage. nih.gov
Furthermore, multi-component reactions offer an efficient means to generate diverse quinazolinone analogues. A domino three-component assembly of arenediazonium salts, nitriles, and bifunctional anilines can lead to the formation of diversely substituted quinazolin-4(3H)-ones through the formation of multiple C-N bonds in a single pot. acs.org
Structure Activity Relationship Sar Studies of N 4 Oxo 1h Quinazolin 6 Yl Acetamide Derivatives
Impact of Substitutions on the Quinazolinone Nucleus
Elucidation of C2 Position Substituent Effects on Biological Activity
The C2 position of the quinazolinone ring is a key site for modification, and the nature of the substituent at this position plays a pivotal role in determining the compound's biological target and potency.
Research into 2-substituted quinazolin-4(3H)-ones has demonstrated that aryl substitutions can confer significant antiproliferative activity. nih.gov However, the specific nature of the aryl group is crucial; studies have shown that phenyl-substituted compounds exhibit moderate inhibitory effects on cancer cell growth, whereas the presence of a larger naphthyl group is generally unfavorable for cytotoxic activity. nih.gov Further modifications, such as the introduction of a thio-acetamide linker at the C2 position, have been explored to develop novel antioxidants and neuroprotectors. nih.gov In one such study, a series of 2-((6-iodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(substituted) acetamides were synthesized and evaluated for acetylcholinesterase (AChE) inhibitory activity. The results indicated that the substituent on the terminal acetamide (B32628) group significantly influenced potency. nih.gov
| Compound ID | C2-Substituent | Biological Activity (IC₅₀) | Target |
| Compound 17 | 2-(4-methoxyphenyl) | Moderate | Antiproliferative |
| Compound 21 | 2-(4-hydroxyphenyl) | Reduced Activity | Antiproliferative |
| Compound 14 | 2-thio-N-(pyrazin-2-yl)acetamide | Potent Inhibitor | Acetylcholinesterase (AChE) |
This table presents a selection of C2-substituted quinazolinone derivatives and their corresponding biological activities to illustrate structure-activity relationships. Data compiled from multiple studies. nih.govnih.gov
The data suggests that for antiproliferative effects, demethylation of a methoxy (B1213986) group to a hydroxy group at the C2-phenyl substituent can significantly reduce activity. nih.gov For AChE inhibition, heterocyclic moieties like pyrazine (B50134) on the C2-thio-acetamide chain appear to be beneficial. nih.gov
Analysis of C6 Position Modifications and Their Influence on Efficacy
The C6 position offers another strategic site for modification to enhance biological activity. Halogenation at this position is a common strategy. For instance, the introduction of an iodine atom at C6, as seen in N²,N⁶-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide, is a feature of recently synthesized derivatives. mdpi.com Similarly, chloro-substitution at C6 is present in compounds like 2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-cyanophenyl)acetamide. sigmaaldrich.com
In the context of antiviral research, specifically against Middle East respiratory syndrome coronavirus (MERS-CoV), modifications at the C6 position of 4-anilinoquinazolines have been extensively studied. A series of 4-anilino-6-aminoquinazoline derivatives were synthesized, and their SAR was investigated. nih.gov The study found that the nature of the substituent on the C6-amino group was critical for antiviral potency.
| Compound ID | C4-Substituent | C6-Substituent | Anti-MERS-CoV Activity (IC₅₀) |
| Hit Compound 1 | 3-Chloro-4-fluoroaniline | 3-methoxybenzylamine | Effective |
| Optimized Cmpd 20 | 3-Chloro-4-fluoroaniline | 3-cyanobenzylamine | 0.157 µM |
This table highlights the impact of C6 position modifications on the anti-MERS-CoV activity of 4-anilinoquinazoline (B1210976) derivatives. nih.gov
The optimization from a 3-methoxybenzylamino group to a 3-cyanobenzylamino group at the C6 position resulted in a significant enhancement of inhibitory activity against MERS-CoV, highlighting the sensitivity of this position to electronic and steric factors. nih.gov This demonstrates that even subtle changes to the substituent at C6 can have a profound impact on biological efficacy.
Investigation of N3 Position Substituent Effects on Pharmacological Potency and Selectivity
The N3 position of the quinazolinone nucleus is crucial for interacting with biological targets, and substitutions at this site can dramatically alter a compound's pharmacological profile. Studies have explored a range of substituents, from simple alkyl or aryl groups to more complex moieties.
In a search for new antioxidants and neuroprotectors, a series of iodoquinazolinones were synthesized with a constant 4-sulfamoylphenyl group at the N3 position. nih.gov This large, electron-withdrawing group was a key feature of the series, and while it was not varied in that particular study, its presence was integral to the observed acetylcholinesterase and myeloperoxidase inhibitory activities. nih.gov Other research has focused on attaching acetamide-based side chains directly to the N3 position. For example, the development of (4-oxoquinazoline-3(4H)-yl)acetamide derivatives has been pursued to create inhibitors of Mycobacterium tuberculosis bd oxidase. nih.gov
The specific nature of the group attached at N3 can fine-tune the molecule's properties, influencing its ability to form hydrogen bonds and engage in other non-covalent interactions within a target's active site, thereby affecting both potency and selectivity. nih.govresearchgate.net
Contribution of the Acetamide Moiety to Biological Activity
The acetamide moiety (-NHCOCH₃), whether attached at the C6 position as in the parent compound or linked to other positions of the quinazolinone core, is a significant contributor to biological activity. This functional group can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), allowing it to form crucial interactions with enzyme or receptor targets.
Several studies have incorporated the acetamide group into various parts of the quinazolinone scaffold. For instance, quinazolinone-1,2,3-triazole-acetamide conjugates have been synthesized as potent α-glucosidase inhibitors, demonstrating the utility of the acetamide group as part of a larger linker system to confer anti-diabetic properties. nih.gov In the context of antitubercular agents, (4-oxoquinazoline-3(4H)-yl)acetamide derivatives were specifically designed and evaluated, indicating the acetamide group's importance in targeting Mycobacterium tuberculosis. nih.gov
Furthermore, research on anti-SARS-CoV-2 agents has involved thioquinazoline-N-aryl-acetamide hybrids. nih.gov In these molecules, a thio-acetamide linker at C2 was shown to be critical for activity, with one derivative demonstrating a potent inhibitory effect on viral replication. nih.gov The versatility of the acetamide moiety allows it to be incorporated at various positions (C2, N3, or C6) to tailor the molecule for specific biological targets, from metabolic enzymes to viral proteins. nih.govnih.govnih.gov
Pharmacophore Identification for Targeted Biological Responses
Pharmacophore modeling helps to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For quinazolinone derivatives, several key pharmacophoric features have been identified.
A typical pharmacophore for many biologically active quinazolinones includes:
A hydrogen bond acceptor: The C4-oxo group is a critical hydrogen bond acceptor.
Aromatic/hydrophobic regions: The fused benzene (B151609) ring of the quinazolinone nucleus provides a necessary hydrophobic scaffold.
A hydrogen bond donor/acceptor site: The N3 position and its substituent can provide crucial hydrogen bonding capabilities.
Variable substituent regions: The C2, C6, and C7 positions serve as points for introducing diverse chemical groups to modulate potency, selectivity, and pharmacokinetic properties.
In the case of the highly active antioxidant and neuroprotective compound, 2-(6-iodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-ylthio)-N-(pyrazin-2-yl) acetamide, molecular docking studies identified key interactions. nih.gov The pharmacophore includes the sulfonamide group at N3 forming hydrogen bonds, the C4-oxo group acting as an acceptor, and the terminal pyrazinyl acetamide moiety fitting into a specific sub-pocket of the acetylcholinesterase active site. nih.gov Similarly, in silico studies of other complex quinazolinone derivatives have highlighted the importance of features like the number of rotatable bonds and hydrogen bond donors/acceptors for achieving drug-like properties and interacting with targets such as GPCRs, kinases, and proteases. pharmacophorejournal.com
Pharmacological Mechanisms and Molecular Targets of N 4 Oxo 1h Quinazolin 6 Yl Acetamide Analogues
Kinase Inhibition Profiles and Mechanisms
The quinazoline (B50416) core has proven to be a favorable scaffold for creating potent kinase inhibitors due to its affinity for the active site of EGFR kinase and other related enzymes. nih.gov Structural modifications to this core have yielded a diverse range of analogues with varying selectivity and potency against a panel of key oncogenic kinases.
The Epidermal Growth Factor Receptor (EGFR) is a primary target for quinazoline-based inhibitors. nih.govnih.gov First-generation inhibitors like gefitinib (B1684475) and erlotinib (B232), which are built on the quinazoline framework, have been used in the treatment of non-small-cell lung cancer (NSCLC) for patients with activating EGFR mutations. nih.gov However, resistance often develops, commonly through the T790M "gatekeeper" mutation, which enhances the enzyme's affinity for ATP and reduces inhibitor effectiveness. nih.gov
Research has focused on developing new analogues to overcome this resistance. A novel series of quinazolin-4-one/3-cyanopyridin-2-one hybrids were developed as dual inhibitors of both EGFR and the mutated BRAF V600E protein. nih.gov Within this series, specific compounds demonstrated significant inhibitory action against EGFR. nih.gov Similarly, a series of new quinazoline sulfonamide conjugates were synthesized to dually target the resistant EGFR T790M mutant and VEGFR-2. researchgate.net One compound from this series, compound 15, showed potent inhibitory activity against EGFR with an IC₅₀ value of 0.0728 µM. researchgate.net
Other research has identified quinazolin-4(3H)-one derivatives that act as ATP-competitive type-I inhibitors against the EGFR kinase. researchgate.net These compounds interact with key residues in the ATP-binding site, including the DFG motif, which is crucial for kinase activity. researchgate.net
Table 1: EGFR Inhibitory Activity of Selected Quinazoline Analogues
| Compound/Analogue | Target | IC₅₀ / GI₅₀ (µM) | Cell Line(s) | Source |
|---|---|---|---|---|
| Compound 15 (sulfonamide conjugate) | EGFR | 0.0728 | - | researchgate.net |
| Quinazolin-4(3H)-one 2i | EGFR | 0.097 ± 0.019 | - | researchgate.net |
| Quinazolin-4(3H)-one 2h | EGFR | 0.102 ± 0.014 | - | researchgate.net |
| Erlotinib (Reference) | EGFR | 0.056 ± 0.012 | - | researchgate.net |
| Hybrid Compound 18 | - | GI₅₀: 1.20 - 1.80 | 4 Cancer Cell Lines | nih.gov |
The quinazolinone scaffold has also been identified as a promising starting point for inhibiting Activin Receptor-Like Kinase (ALK) enzymes, which are members of the TGF-β type I receptor family. nih.gov While distinct from the Anaplastic Lymphoma Kinase (ALK) involved in lung cancer, these ALK enzymes (e.g., ALK2) are important drug targets. A 6-pyrazole quinazolinone was identified as a ligand-efficient inhibitor of the ALK2 kinase domain with an IC₅₀ of 8.2 μM. nih.gov
Structural studies revealed that these quinazolinone inhibitors can adopt different binding modes within the kinase's active site, a phenomenon described as "flipping". nih.gov This flexibility allows for tolerance of various substitutions on the quinazolinone ring, which can be exploited to enhance potency. nih.gov One such analogue, compound 21, demonstrated selectivity for the tyrosine kinase-like (TKL) family of kinases and showed inhibitory activity against the highly homologous ALKs 1, 4, 5, and 6. nih.gov This indicates the potential of the quinazolinone core in developing inhibitors for a range of ALK family members. nih.gov
Quinazoline-based analogues have been developed as potent inhibitors of both VEGFR and FGFR, key regulators of angiogenesis. researchgate.netnih.gov A series of quinazoline sulfonamide derivatives were designed as dual inhibitors of EGFR and VEGFR-2. researchgate.net Compound 15 from this series was the most potent, with an IC₅₀ of 0.0523 µM against VEGFR-2. researchgate.net
In the realm of FGFR inhibition, researchers have developed quinazoline derivatives as selective FGFR4 inhibitors based on the structure of BLU9931, an earlier inhibitor that had metabolic liabilities. nih.gov Through structural modification, compound 35a was created, exhibiting potent FGFR4 kinase inhibitory activity with an IC₅₀ of 8.5 nM. nih.gov Molecular docking simulations also confirmed the ability of certain quinazolinone derivatives to bind effectively within the pocket of FGFR-1. researchgate.net Furthermore, covalent inhibitors based on a pyrido[2,3-d]pyrimidine (B1209978) scaffold (structurally related to quinazoline), such as FIIN-2 and FIIN-3, have been shown to potently inhibit both wild-type FGFRs and their drug-resistant gatekeeper mutants. pnas.org
Table 2: VEGFR and FGFR Inhibitory Activity of Selected Analogues
| Compound/Analogue | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| Compound 15 | VEGFR-2 | 52.3 | researchgate.net |
| Compound 35a | FGFR4 | 8.5 | nih.gov |
Mutations in the BRAF gene, particularly the V600E mutation, are common drivers in several cancers like melanoma. nih.gov To address this, hybrid compounds featuring both quinazolin-4-one and 3-cyanopyridin-2-one structures have been synthesized as dual inhibitors of EGFR and BRAF V600E. nih.gov These hybrids were designed based on a previously identified quinazolin-4-one compound that showed significant dual inhibitory action. nih.gov
In vitro testing against a panel of four human cancer cell lines showed that compounds 8, 9, 18, and 19 from this hybrid series significantly inhibited cell proliferation, with GI₅₀ values ranging from 1.20 to 1.80 µM. nih.gov Specifically, compounds 18 and 19 exhibited substantial inhibition of both EGFR and BRAF V600E, validating the strategy of using the quinazolin-4-one core to target this key oncogenic kinase. nih.gov Additionally, a quinazolinone inhibitor (compound 21) developed for ALK2 also showed inhibitory activity against BRAF. nih.gov
HER2 (also known as ERBB2) is another critical member of the EGFR family and a therapeutic target in cancers such as breast cancer. nih.gov Great efforts have been made to develop inhibitors that are selective for HER2 over EGFR to minimize side effects. nih.gov To this end, isoquinoline-tethered quinazoline derivatives have been synthesized, demonstrating a 7- to 12-fold improvement in selectivity for HER2 over EGFR in kinase assays compared to the dual inhibitor lapatinib. nih.gov
Other studies have also highlighted the potential of quinazolin-4(3H)-one derivatives as potent HER2 inhibitors. researchgate.net Compounds 2h, 2i, 3h, and 3i from one such series showed excellent HER2 inhibitory activity, with IC₅₀ values comparable to or better than the reference drug erlotinib (though erlotinib is primarily an EGFR inhibitor, it shows some HER2 activity). researchgate.net
Table 3: HER2 Inhibitory Activity of Selected Quinazolin-4(3H)-one Derivatives
| Compound | Target | IC₅₀ (µM) | Source |
|---|---|---|---|
| Compound 2i | HER2 | 0.081 ± 0.011 | researchgate.net |
| Compound 2h | HER2 | 0.095 ± 0.013 | researchgate.net |
| Compound 3h | HER2 | 0.103 ± 0.017 | researchgate.net |
| Compound 3i | HER2 | 0.142 ± 0.014 | researchgate.net |
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation, and its inhibition can reinstate apoptosis in cancer cells, making it an attractive therapeutic target. frontiersin.orgnih.gov The quinazoline scaffold has been successfully utilized to develop potent CDK9 inhibitors. nih.gov In one study, a series of 27 substituted quinazolinone compounds were synthesized and evaluated for their CDK9 inhibitory activity. nih.gov
Introducing acetamide (B32628) and acetanilide (B955) groups at position 2 of the quinazolinone core was found to produce better inhibition. nih.gov Further modifications led to the identification of highly potent inhibitors. Compounds 7, 9, and 25 were the most potent CDK9 inhibitors in the series, with low micromolar IC₅₀ values. nih.gov Specifically, compound 25, which features a (3-bromophenyl) moiety at position 2, showed a significant improvement in CDK9 inhibitory activity. nih.gov
Table 4: CDK9 Inhibitory Activity of Selected Quinazolinone Derivatives
| Compound | Target | IC₅₀ (µM) | Source |
|---|---|---|---|
| Compound 7 | CDK9 | 0.115 | nih.gov |
| Compound 9 | CDK9 | 0.131 | nih.gov |
| Compound 25 | CDK9 | 0.142 | nih.gov |
| Compound 3 | CDK9 | 0.421 | nih.gov |
Neurological System Modulation and Anticonvulsant Mechanisms
Quinazolin-4(3H)-one derivatives have demonstrated significant potential in modulating the central nervous system, particularly in the context of anticonvulsant activity. nih.gov
The GABAergic system is the primary inhibitory neurotransmitter system in the brain, and its enhancement is a key mechanism for many anticonvulsant drugs. nih.gov
GABA Receptor Positive Allosteric Modulation: Several quinazolin-4(3H)-one derivatives are believed to exert their anticonvulsant effects by acting as positive allosteric modulators (PAMs) of the GABAA receptor. nih.govnih.gov This mechanism is supported by in vivo studies where the anticonvulsant effects of these compounds were antagonized by flumazenil, a known antagonist at the benzodiazepine (B76468) binding site of the GABAA receptor. nih.gov Molecular docking studies have further suggested that these compounds bind to the allosteric site of the GABAA receptor. nih.gov
GABAAT Enzyme Inhibition: In addition to direct receptor modulation, some quinazolinone derivatives have been studied for their interaction with GABA aminotransferase (GABA-AT), an enzyme responsible for the degradation of GABA. researchgate.net In silico docking studies of the compound N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide have explored its potential binding to the active site of the GABAAT enzyme, suggesting a possible role in increasing GABA levels by inhibiting its breakdown. researchgate.net
The glycinergic system, another important inhibitory neurotransmitter system, has also been implicated in the anticonvulsant action of quinazolinone derivatives. researchgate.net The compound N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide demonstrated a pronounced anticonvulsant effect in a strychnine-induced seizure model, which is a classic test for glycinergic mechanisms. researchgate.net Molecular docking studies further supported these findings by showing potential interactions between this compound and glycine (B1666218) receptors. This dual action on both GABAergic and glycinergic systems may contribute to a broad spectrum of anticonvulsant activity. researchgate.net
Data Tables
Table 1: Kinase and Enzyme Inhibition by Quinazolinone Analogues
| Compound/Analogue Class | Target | Key Findings | Reference |
|---|---|---|---|
| Quinazoline-1,2,3-triazole hybrids (e.g., 8c) | c-Met Kinase | IC50 = 36.0 ± 9.5 µM for compound 8c. | researchgate.net |
| BIQO-19 | Aurora A Kinase | Suppressed p-AKA expression, induced G2/M arrest and apoptosis in NSCLC cells. | nih.gov |
| Quinazolin-4-one clubbed thiazole (B1198619) acetamides | Glucokinase | Acted as allosteric activators in in vitro enzymatic assays. | researchgate.net |
| Anilide derivatives (e.g., 4 and 6) | COX-2 | Showed strong and selective COX-2 inhibition (IC50 = 0.33-0.40 µM). | researchgate.net |
Table 2: Neurological System Modulation by Quinazolinone Analogues
| Compound/Analogue Class | Target System | Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| Quinazolin-4(3H)-one derivatives | GABAergic System | GABAA Receptor Positive Allosteric Modulation | Anticonvulsant effect antagonized by flumazenil. | nih.gov |
| N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide | GABAergic System | GABAAT Enzyme Inhibition (putative) | Molecular docking suggested binding to GABAAT active site. | researchgate.net |
Adenosinergic System Effects (e.g., Adenosine (B11128) A2A Receptor Interaction)
Analogues based on the quinazoline scaffold have been identified as potent antagonists of the adenosine A2A receptor (A2AR), a key target in the treatment of neurodegenerative diseases and cancer. nih.govnih.govnih.gov These receptors are highly concentrated in the central nervous system, where they modulate the release of several neurotransmitters. nih.gov
Research has highlighted the 2-aminoquinazoline (B112073) heterocycle as a promising framework for designing new A2AR antagonists. nih.govnih.gov A notable example, 6-bromo-4-(furan-2-yl)quinazolin-2-amine, demonstrated high affinity for the human A2A receptor (hA2AR) with an equilibrium inhibition constant (Ki) of 20 nM. nih.govnih.gov Co-crystallization studies of this compound with A2AR (PDB code: 8DU3) have elucidated the specific molecular interactions responsible for this binding. Key interactions include the formation of hydrogen bonds between the 2-aminoquinazoline ring and amino acid residues Asn253 and Glu169, π-stacking with Phe168, and hydrophobic interactions between the furan (B31954) ring and residues His278 and Trp246. nih.gov
Further modifications to this scaffold have led to even more potent derivatives. For instance, compound 5m (structure not fully disclosed in the source) showed a Ki value of 5 nM and functional antagonist activity with a half-maximal inhibitory concentration (IC50) of 6 µM in a cyclic AMP assay. nih.govnih.gov The introduction of aminoalkyl chains at the C2-position has been shown to enhance solubility while maintaining high affinity and antagonist activity. nih.govnih.gov Other studies on 4-methylquinazoline (B149083) derivatives have also shown antagonism at adenosine receptors, with some compounds displaying selectivity for the A2B subtype over A1 and A2A receptors. nih.gov
Table 1: Adenosine A2A Receptor Antagonist Activity of Quinazoline Analogues This table summarizes the reported antagonist activity of various quinazoline derivatives against the human Adenosine A2A Receptor (hA2AR).
| Compound ID | Structure Description | hA2AR Ki (nM) | Functional Antagonism IC50 (µM) | Source(s) |
| Compound 1 | 6-bromo-4-(furan-2-yl)quinazolin-2-amine | 20 | Not Reported | nih.govnih.gov |
| Compound 5m | 2-aminoquinazoline derivative | 5 | 6 | nih.govnih.gov |
| Compound 9x | 2-aminoquinazoline with aminopentylpiperidine substituent | 21 | 9 | nih.govnih.gov |
| Compound 10d | 2-aminoquinazoline with 4-[(piperidin-1-yl)methyl]aniline substituent | 15 | 5 | nih.govnih.gov |
Antimicrobial Action Mechanisms
The quinazolinone core is a versatile scaffold for the development of a wide array of antimicrobial agents, demonstrating efficacy against bacteria, fungi, viruses, and mycobacteria through various mechanisms of action. nih.govrsc.org
Antibacterial Efficacy and Proposed Mechanistic Pathways
Quinazolinone analogues exhibit significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov A primary mechanism of action is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govresearchgate.net
Specifically, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as potent inhibitors of the ATP binding site of the DNA gyrase B subunit (GyrB) in Staphylococcus aureus. researchgate.net Molecular docking studies predict that the 4-oxoquinazolinone fragment of these molecules occupies a hydrophobic sub-pocket, where its carbonyl group forms water-mediated interactions with key residues such as Thr173, Asp81, and Gly85. researchgate.net This targeted inhibition leads to potent antibacterial activity, with compounds like f1 demonstrating a minimum inhibitory concentration (MIC) of 4–8 µg/mL against methicillin-resistant S. aureus (MRSA). researchgate.net Other quinazolin-4(3H)one derivatives incorporating hydrazone scaffolds also target DNA gyrase, with compounds like 4a and 4c showing potent activity against S. typhimurium (MIC of 4 µg/mL). researchgate.net
Table 2: Antibacterial Activity of Selected Quinazolinone Analogues This table presents the Minimum Inhibitory Concentration (MIC) values for various quinazolinone derivatives against selected bacterial strains.
| Compound ID | Derivative Class | Target Bacterium | MIC (µg/mL) | Proposed Target | Source(s) |
| f1 | N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide | MRSA | 4 - 8 | DNA Gyrase B | researchgate.net |
| f4 | N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide | S. aureus GyrB (IC50) | 0.31 | DNA Gyrase B | researchgate.net |
| f14 | N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide | S. aureus GyrB (IC50) | 0.28 | DNA Gyrase B | researchgate.net |
| 4a | 2-(1-(Furan-2-yl)ethylidene)hydrazinyl-quinazolin-4(3H)one | S. typhimurium | 4 | DNA Gyrase | researchgate.net |
| 4c | 2-(1-(Pyridin-2-yl)ethylidene)hydrazinyl-quinazolin-4(3H)one | S. typhimurium | 4 | DNA Gyrase | researchgate.net |
| VIIa | 6,8-dibromo-4(3H)quinazolinone derivative | E. coli | 1.56 | Not Specified | nih.gov |
Antifungal Properties and Associated Mechanisms
The antifungal activity of quinazolinone derivatives has been demonstrated against a range of pathogenic fungi, including phytopathogenic and human infectious species. nih.govnih.govresearchgate.net While the precise mechanisms are still under investigation, evidence points towards the disruption of fungal cell membrane integrity and the inhibition of key enzymes. acs.org
One study on a potent quinazolinone derivative, compound 6c , revealed that its antifungal action against Sclerotinia sclerotiorum involves causing abnormal mycelial morphology, damaging organelles, and increasing the permeability of the cell membrane. acs.org This suggests that the primary mode of action is the destruction of cell membrane integrity. acs.org Another plausible mechanism is the inhibition of lanosterol (B1674476) 14α-demethylase, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway, which is critical for fungal cell membrane structure. The clinically used antifungal drug albaconazole, which contains a quinazolinone nucleus, functions through this mechanism. nih.gov
Various quinazolinone hybrids have shown significant antifungal efficacy. A 6,8-dibromo-4(3H)quinazolinone derivative (VIIc ) exhibited remarkable potency against Candida albicans and Aspergillus flavus, with MIC values of 0.78 and 0.097 µg/mL, respectively. nih.gov Additionally, pyrazol-quinazolinone compounds have demonstrated significant activity against several phytopathogenic fungi. researchgate.netmdpi.com
Antiviral Activities (e.g., Anti-influenza Virus, HCV NS5B, SARS-CoV-2 Mpro Inhibition)
The quinazoline scaffold has proven to be a valuable template for designing inhibitors against a variety of viruses by targeting essential viral enzymes.
Anti-influenza Virus: Quinazolinone analogues have shown potent activity against the influenza A virus (IAV) through multiple mechanisms. The compound 2-Methylquinazolin-4(3H)-one was found to significantly reduce the expression of viral neuraminidase (NA) and nucleoprotein (NP), which are crucial for viral replication and release. mdpi.com Other 2,4-disubstituted quinazoline derivatives have been shown to inhibit the transcription and replication of viral RNA, with some compounds exhibiting IC50 values in the low-micromolar range (1.29–9.04 μM). researchgate.netnih.gov The inhibition of neuraminidase activity is a key mode of action, as demonstrated by related scaffolds. nih.gov
HCV NS5B Inhibition: The hepatitis C virus (HCV) NS5B protein, an RNA-dependent RNA polymerase (RdRp), is a prime target for antiviral therapy. dovepress.com Novel series of 1-substituted phenyl-4(1H)-quinazolinone derivatives have been developed as inhibitors of this enzyme. The compounds 11a and 11b showed high potency against HCV genotype 1b, with half-maximal effective concentration (EC50) values of 0.984 µM and 1.38 µM, respectively, making them promising candidates for further development. dovepress.com
SARS-CoV-2 Mpro Inhibition: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is essential for viral replication and is a validated drug target. nih.govnih.gov Fragment-based drug design has led to quinazolinone-peptido-nitrophenyl derivatives that inhibit Mpro activity. Compounds G1 and G4 exhibited IC50 values of 22.47 µM and 24.04 µM, respectively. nih.govnih.gov Molecular docking studies suggest these inhibitors bind to the same cavity as the well-known Mpro inhibitor GC376. nih.gov Other non-covalent quinazolin-4-one inhibitors have also been identified, which interact with the catalytic His41 residue of the Mpro active site. researchgate.net Furthermore, certain thioquinazoline hybrids have demonstrated a potent virucidal effect and an ability to inhibit the replication stage of SARS-CoV-2. nih.gov
Antitubercular Mechanisms of Action
Quinazoline and quinazolinone analogues represent an important class of compounds with significant activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. nih.govnih.govdntb.gov.ua Their mechanism of action involves targeting enzymes crucial for the integrity of the unique mycobacterial cell wall.
Two primary molecular targets have been identified:
Enoyl-Acyl Carrier Protein Reductase (InhA): This NADH-dependent enzyme is a key component of the type-II fatty acid synthase (FAS-II) system, which is responsible for synthesizing the long-chain mycolic acids of the mycobacterial cell wall. dovepress.comnih.gov Several quinazolinone-triazole hybrids have been developed that show potent inhibition of Mtb, with molecular docking studies confirming their binding interaction with the active site of InhA. acs.org Compound 3if from this series was identified as a lead candidate with an MIC of 0.78 μg/mL. acs.org Similarly, 2,3-disubstituted quinazolinones have been evaluated, with their binding affinity for InhA correlating with their antitubercular activity. dovepress.com
Penicillin-Binding Protein 1A (PBP 1A): PBPs are essential for the final stages of peptidoglycan synthesis in the bacterial cell wall. Recent studies have identified quinazolinone-based compounds as non-β-lactam inhibitors of mycobacterial PBP 1A (PonA1). nih.gov Molecular modeling suggests these compounds bind to a novel allosteric site on the enzyme, with the carbonyl oxygen of the quinazolinone core forming key stabilizing interactions with residues such as ARG399 or ASP474. nih.gov This provides a novel mechanism to combat Mtb, with some derivatives showing MIC values as low as 6.25 μg/mL against drug-resistant strains. nih.gov
Anti-inflammatory Pathways
Analogues of N-(4-oxo-1H-quinazolin-6-yl)acetamide are involved in multiple anti-inflammatory pathways, primarily through the inhibition of key transcription factors and enzymes that mediate inflammatory responses.
A major mechanism is the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway . nih.govarabjchem.org NF-κB is a master transcription factor that regulates the expression of numerous pro-inflammatory genes. Quinazolinone derivatives have been shown to suppress the activation of the NF-κB pathway in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov This inhibition leads to the downregulation of inflammatory mediators, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.gov Molecular docking has suggested that quinazolinones can interact with key amino acid residues (Ser240, Asn247, Asp271, Arg305) in the p65 subunit of NF-κB, thereby blocking its activity. nih.gov
In addition to NF-κB, other pathways are also targeted:
COX/LOX Inhibition: Certain quinazolinone derivatives act as selective inhibitors of COX-2, an enzyme that synthesizes pro-inflammatory prostaglandins. nih.gov The strategy of developing dual inhibitors for both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) is considered advantageous for producing a broader anti-inflammatory effect with potentially fewer side effects. nih.govmdpi.com A pyrazolo[5,1-b]quinazoline derivative has been reported to inhibit both COX-2 (IC50 = 47 nM) and 5-LOX (IC50 = 2.3 μM), demonstrating the potential of this scaffold for multi-target anti-inflammatory action. nih.gov
MAPK Inhibition: The mitogen-activated protein kinase (MAPK) cascades are also crucial in inflammation signaling. Pyrazolo[1,5-a]quinazoline compounds have been identified as potential ligands for MAPKs, including extracellular signal-regulated kinase 2 (ERK2), p38α, and notably, c-Jun N-terminal kinase (JNK). nih.gov Compounds 13i and 16 from this class exhibited micromolar binding affinities for JNK1, JNK2, and JNK3, indicating that MAPK inhibition is another viable anti-inflammatory mechanism for this heterocyclic system. nih.gov
Formyl Peptide Receptor-like 1 (FPRL1) Antagonism
The formyl peptide receptor-like 1 (FPRL1) is a G protein-coupled receptor that plays a significant role in inflammatory and immune responses. researchgate.net The identification of non-peptide antagonists for FPRL1 is a key area of research for developing new anti-inflammatory therapeutics. nih.gov
In a notable study, a series of quinazolinone derivatives were synthesized and evaluated for their activity at the human FPRL1. This research stemmed from a high-throughput screening campaign that identified a hit compound with a quinazolinone backbone. Structure-activity relationship (SAR) analysis revealed that substitutions on the 2-phenyl group of the quinazolinone core could significantly alter the pharmacological properties of these compounds. Specifically, a hydroxyl substitution at the para position of the 2-phenyl group resulted in a pure antagonist, designated as Quin-C7. researchgate.net This compound demonstrated the potential of the quinazolinone scaffold for developing selective FPRL1 antagonists.
Table 1: FPRL1 Antagonistic Activity of a Quinazolinone Analogue
| Compound | Structure | Activity | Key Finding | Reference |
| Quin-C7 | Quinazolinone derivative with a hydroxyl substitution on the 2-phenyl group | Pure Antagonist | The hydroxyl substitution was critical for the antagonistic activity at FPRL1. | researchgate.net |
5-Lipoxygenase (5-LOX) Inhibition
The 5-lipoxygenase (5-LOX) pathway is a critical component of arachidonic acid metabolism, leading to the production of pro-inflammatory leukotrienes. The 5-lipoxygenase-activating protein (FLAP) is essential for the activation of 5-LOX.
Research into quinazolinone-7-carboxamide derivatives has uncovered their potential to interact with this pathway. A previously discovered FLAP inhibitor, a quinazolinone-7-carboxylic acid derivative, served as the basis for the synthesis of new amide analogues. While the primary goal of this subsequent study was to develop soluble epoxide hydrolase (sEH) inhibitors, the findings highlighted the dual inhibitory potential of the quinazolinone scaffold. One of the synthesized compounds, compound 34, not only inhibited sEH but also demonstrated inhibition of FLAP-mediated leukotriene biosynthesis with an IC50 value of 2.91 μM. This suggests that the quinazolinone core can be engineered to target the 5-LOX pathway, presenting a promising avenue for the development of anti-inflammatory agents.
Cellular Anti-Proliferative and Apoptotic Pathways in Oncological Research
Quinazoline derivatives have been extensively investigated for their anticancer properties, demonstrating the ability to interfere with cell proliferation and induce programmed cell death through various mechanisms. nih.govnih.gov
Cell Cycle Progression Interference (e.g., G1, G2/M Phase Arrest)
A common mechanism by which quinazoline analogues exert their anti-proliferative effects is by inducing cell cycle arrest, thereby preventing cancer cells from dividing and proliferating. Several studies have highlighted the ability of these compounds to cause arrest at the G2/M phase of the cell cycle.
For instance, a quinazoline derivative was found to induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. This was associated with a reduction in the levels of key regulatory proteins such as CDC2 and CCDC25c, while increasing the level of cyclin B1. mdpi.com In another study, a series of 2-thioquinazolinones were synthesized, and compound 5d was shown to cause G2/M phase cell cycle arrest in MCF-7 cells.
Table 2: Cell Cycle Arrest Activity of Quinazoline Analogues
| Compound/Derivative | Cell Line | Phase of Arrest | Key Findings |
| Quinazoline derivative | MCF-7 | G2/M | Reduced levels of CDC2 and CCDC25c, increased cyclin B1. mdpi.com |
| Compound 5d (2-thioquinazolinone) | MCF-7 | G2/M | Demonstrated significant cell cycle arrest at the G2/M checkpoint. |
Apoptosis Induction and Related Signaling Cascades
In conjunction with cell cycle arrest, many quinazoline analogues are potent inducers of apoptosis. The apoptotic process is often a direct consequence of the cellular stress induced by these compounds.
The aforementioned quinazoline derivative that causes G2/M arrest in MCF-7 cells also induces apoptosis. mdpi.com Similarly, the 2-thioquinazolinone compound 5d, in addition to causing cell cycle arrest, exhibited pro-apoptotic activity as indicated by annexin (B1180172) V-FITC staining. This dual action of cell cycle arrest and apoptosis induction is a hallmark of many effective anticancer agents.
Disruption of Mitochondrial Membrane Potential
The mitochondrion plays a central role in the intrinsic pathway of apoptosis. A key event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). The loss of ΔΨm is often a point of no return in the apoptotic cascade.
While direct studies on this compound are limited, research on structurally related compounds highlights the importance of this mechanism. For example, a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives were evaluated for their ability to reduce the mitochondrial membrane potential in cancer cells. This indicates that the acetamide moiety, in concert with a heterocyclic core, can be designed to target mitochondrial function and induce apoptosis.
Inhibition of ALK/PI3K/AKT Signaling Pathway
The PI3K/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and growth, and its aberrant activation is a common feature in many cancers. The anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that can activate the PI3K/AKT pathway. acs.org Quinazoline-based compounds have emerged as important inhibitors of this pathway.
Quinazoline derivatives are recognized as a structural class of tyrosine kinase inhibitors (TKIs). Some of these TKIs target receptors like the epidermal growth factor receptor (EGFR), which in turn activates the PI3K/AKT/mTOR pathway. acs.org Furthermore, certain quinazolinone derivatives have been developed as direct inhibitors of PI3K. For example, novel 3-substituted imidazo[1,2-a]pyridine (B132010) and quinazolin-4(3H)-one derivatives have been synthesized and evaluated as PI3Kα inhibitors. In one study, a novel quinazoline derivative demonstrated its anti-tumor effects in non-small cell lung cancer by inhibiting the AKT/GSK-3β/β-catenin signaling pathway. acs.org This highlights the versatility of the quinazoline scaffold in targeting different nodes of the ALK/PI3K/AKT pathway.
Poly ADP Ribose Polymerase (PARP) Inhibition
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway, playing a significant role in the repair of single-strand breaks (SSBs). The inhibition of PARP has emerged as a key therapeutic strategy in oncology, especially for cancers harboring deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, through a concept known as synthetic lethality. rsc.orgnih.gov In such cancer cells, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication, which cannot be efficiently repaired by the deficient homologous recombination (HR) pathway, ultimately resulting in cell death. rsc.org
The 4-oxo-1H-quinazoline scaffold, a key structural feature of this compound, has been identified as a promising pharmacophore for the development of PARP inhibitors. rsc.orgrsc.org This is due to its ability to act as a bioisostere of the phthalazinone core present in established PARP inhibitors like Olaparib. rsc.orgrsc.org The quinazolinone moiety can effectively occupy the nicotinamide-binding site of the PARP catalytic domain, a crucial interaction for inhibitory activity. rsc.org Research has therefore focused on synthesizing and evaluating various analogues of this scaffold to identify potent and selective PARP inhibitors.
A study focused on the design and synthesis of new quinazolinone derivatives as PARP-1 inhibitors utilized the 4-quinazolinone scaffold as a bioisosteric replacement for the phthalazinone core of Olaparib. rsc.orgrsc.org This research led to the identification of several compounds with significant inhibitory activity against PARP-1. rsc.org The synthesized compounds demonstrated a wide range of inhibitory potencies, with IC50 values in the nanomolar range. rsc.org Notably, compound 12c from this series exhibited an IC50 value of 30.38 nM, which is comparable to that of the reference drug Olaparib (IC50 = 27.89 nM). rsc.orgrsc.org Further biological evaluation revealed that compounds 12a and 12c could induce cell cycle arrest at the G2/M phase and promote apoptosis in MCF-7 breast cancer cells. rsc.org
The structure-activity relationship (SAR) studies within this series provided valuable insights. For instance, it was observed that substitution at the 1-position of the quinazoline ring was more favorable for potency compared to substitution at the 2-position. rsc.org Furthermore, extending certain substituents led to a significant increase in potency, suggesting the potential for additional hydrophobic interactions within the active site of PARP-1. rsc.org
Another line of investigation explored 4-hydroxyquinazoline (B93491) derivatives as potential PARP inhibitors. mdpi.com In this study, a series of novel compounds were designed and synthesized, leading to the discovery of compound B1 , which demonstrated potent cytotoxicity against PARPi-resistant cell lines. mdpi.com Compound B1 was found to have an IC50 value of 63.81 ± 2.12 nM for PARP1 inhibition. mdpi.com Mechanistic studies indicated that B1 could suppress intracellular PAR formation and enhance γH2AX aggregation, which are markers of DNA damage and PARP inhibition. mdpi.com
The following table summarizes the inhibitory activities of selected this compound analogues and related quinazolinone derivatives against PARP enzymes.
Preclinical Efficacy Studies of N 4 Oxo 1h Quinazolin 6 Yl Acetamide Analogues
In Vitro Anti-Proliferative Assays against Cancer Cell Lines
The cytotoxic potential of N-(4-oxo-1H-quinazolin-6-yl)acetamide analogues has been systematically evaluated through in vitro anti-proliferative assays. These studies are fundamental in determining the concentration at which these compounds can inhibit the growth of cancer cells by 50% (IC50), a key indicator of their potency.
Evaluation in Lung Cancer Cell Lines (e.g., A549, H1975, PC9)
Analogues of this compound have demonstrated notable anti-proliferative activity against non-small cell lung cancer (NSCLC) cell lines.
In one study, a series of novel quinazolinone acetamide (B32628) derivatives were synthesized and evaluated for their anticancer activity against the A549 lung cancer cell line, among others. The results indicated that these compounds exhibited a decent cytotoxicity profile when compared to the standard drug, doxorubicin. researchgate.net Another study focused on new 4-indolyl quinazoline (B50416) derivatives, with one compound showing cytotoxic activity against A549 cells with an IC50 value of 4.1 μM. nih.gov
Research on a novel quinazolin-4(3H)-one derivative, BIQO-19, revealed its ability to inhibit the growth of the EGFR-TKI-resistant H1975 NSCLC cell line. This suggests a potential application for these analogues in overcoming drug resistance in lung cancer.
Furthermore, a 4-indolyl quinazoline derivative was found to be particularly potent against the PC-9 pulmonary adenocarcinoma cell line, with a reported IC50 value of 0.5 μM. nih.gov
Assessment in Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)
The anti-proliferative effects of this compound analogues have been extensively studied in breast cancer cell lines, representing both hormone-dependent (MCF-7) and hormone-independent (MDA-MB-231) subtypes.
A novel series of quinazoline-based agents bearing triazole-acetamides were tested for their in vitro cytotoxic activities. nih.gov Against the MCF-7 cell line, compound 8f showed the best activity after 48 hours with an IC50 of 21.29 μM, while compounds 8k and 8a were the most effective after 72 hours, with IC50 values of 11.32 μM and 12.96 μM, respectively. nih.gov In another study, a series of quinazolinone acetamide derivatives were screened, and compounds 5f and 5g demonstrated excellent cytotoxicity against MCF-7 cells. researchgate.net Other research has also highlighted the potent and selective activity of certain quinazoline derivatives against MCF-7 cells. researchgate.net
The cytotoxic potential of these analogues extends to the triple-negative breast cancer cell line, MDA-MB-231 , indicating their broad applicability in breast cancer treatment.
Table 1: In Vitro Cytotoxicity of Quinazoline-based Triazole-Acetamide Analogues against Breast Cancer Cell Lines
| Compound | Cell Line | Incubation Time (h) | IC50 (μM) |
|---|---|---|---|
| 8a | MCF-7 | 72 | 12.96 |
| 8f | MCF-7 | 48 | 21.29 |
| 8k | MCF-7 | 72 | 11.32 |
| Doxorubicin (Control) | MCF-7 | 48 | 1.15 |
| Doxorubicin (Control) | MCF-7 | 72 | 0.82 |
Efficacy in Liver Cancer Cell Lines (e.g., HepG2)
The evaluation of this compound analogues against the hepatocellular carcinoma cell line, HepG2 , has yielded promising results.
In a study investigating quinazoline-based triazole-acetamides, compound 8a was identified as the most potent agent against HepG2 cells, with IC50 values of 17.48 μM and 7.94 μM after 48 and 72 hours of treatment, respectively. nih.gov The study noted a similar trend in activity against both HepG2 and HCT-116 cell lines, suggesting a consistent mechanism of action in these different cancer types. nih.gov Other quinazolin-4(3H)-one derivatives have also been evaluated against HepG2 cells, with some compounds showing significant cytotoxic effects. vnu.edu.vn
Table 2: In Vitro Cytotoxicity of Quinazoline-based Triazole-Acetamide Analogues against Liver Cancer Cell Line
| Compound | Cell Line | Incubation Time (h) | IC50 (μM) |
|---|---|---|---|
| 8a | HepG2 | 48 | 17.48 |
| 8a | HepG2 | 72 | 7.94 |
Activity in Colorectal Cancer Cell Lines (e.g., HCT-116)
Analogues of this compound have demonstrated significant anti-proliferative activity against the HCT-116 colorectal cancer cell line.
A series of quinazoline-based agents bearing triazole-acetamides were evaluated for their cytotoxic potential. nih.gov Compound 8a emerged as the most potent derivative against HCT-116 cells, exhibiting IC50 values of 10.72 μM and 5.33 μM after 48 and 72 hours, respectively. nih.gov These values were compared to doxorubicin, which had IC50 values of 1.66 μM and 1.21 μM under the same conditions. nih.gov Another study synthesized novel quinazoline analogues and screened them against HCT 15 colon cancer cells, with some compounds showing moderate to good cytotoxic activity. ijpsdronline.comresearchgate.net
Table 3: In Vitro Cytotoxicity of Quinazoline-based Triazole-Acetamide Analogues against Colorectal Cancer Cell Line
| Compound | Cell Line | Incubation Time (h) | IC50 (μM) |
|---|---|---|---|
| 8a | HCT-116 | 48 | 10.72 |
| 8a | HCT-116 | 72 | 5.33 |
| Doxorubicin (Control) | HCT-116 | 48 | 1.66 |
| Doxorubicin (Control) | HCT-116 | 72 | 1.21 |
Screening against Cervical Carcinoma Cell Lines (e.g., HeLa)
The cytotoxic effects of this compound analogues have also been investigated in the HeLa cervical carcinoma cell line.
A study on novel quinazolinone derivatives with substituted quinoxalindione moieties evaluated their cytotoxic activity against HeLa cells. The results showed that almost all new compounds displayed cytotoxic activity. nih.gov Another study on quinazolinone acetamides identified two compounds, 5f and 5g, as having excellent cytotoxicity against the SiHA cervical cancer cell line. researchgate.net
Analysis of Broad Spectrum Cytotoxic Activity
Several studies have highlighted the broad-spectrum cytotoxic activity of quinazoline derivatives, indicating their potential to be effective against a wide range of cancer types.
One study synthesized a series of novel quinazolinone acetamides and screened them against six different cancer cell lines: A549 (lung), DU145 (prostate), HT29 (colon), MCF-7 (breast), SiHA (cervical), and B16F10 (mouse skin melanoma). The compounds generally displayed a decent cytotoxicity profile across this panel. researchgate.net Another research effort on 4,6-di-substituted quinazoline derivatives found that one compound, in particular, exhibited broad-spectrum antitumor activity, inhibiting the growth of renal, CNS, and ovarian cancers, in addition to non-small cell lung cancer. nih.gov Furthermore, certain quinazoline derivatives have shown potent antitumor activity against human liver (HepG2), breast (MCF-7), and cervical (HeLa) cancer cell lines. researchgate.net
In Vivo Anticonvulsant Model Evaluations
The anticonvulsant potential of this compound analogues has been investigated using several well-established in vivo seizure models in rodents. These models utilize chemical convulsants or electrical stimuli to induce seizures, allowing for the assessment of a compound's ability to prevent or delay seizure onset, or reduce seizure severity.
The pentylenetetrazole (PTZ) induced seizure model is a primary screening tool for anticonvulsant drugs, particularly those that may act by enhancing GABAergic neurotransmission. mdpi.com Several studies have reported on the activity of this compound analogues in this model.
A series of novel fluorinated quinazolines were evaluated in the subcutaneous pentylenetetrazole (scPTZ) test. nih.gov The anticonvulsant activity of these compounds was assessed following intraperitoneal injection in mice. nih.gov Notably, some recently reported quinazoline analogues have demonstrated significant anticonvulsant activities with a high percentage of protection against PTZ-induced clonic convulsions. nih.gov
In one study, a series of N-(1-methyl-4-oxo-2-un/substituted-1,2-dihydroquinazolin-3[4H]-yl)benzamide and N-(1-methyl-4-oxo-2-un/substituted-1,2-dihydroquinazolin-3[4H]-yl)-2-phenylacetamide derivatives were synthesized and evaluated. nih.gov Among these, compound 4n showed promising activity in the PTZ test. nih.gov Furthermore, six other derivatives (4b, 4a, 4c, 4f, 4j, and 4i ) exhibited very low median effective dose (ED50) values in this model. nih.gov
Another study investigated a series of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides, which demonstrated weak to moderate anticonvulsant effects in a PTZ-induced seizure model in mice. researchgate.net Additionally, a promising anticonvulsant, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide, was found to have a pronounced effect, significantly reducing mortality in mice in the PTZ-induced seizure model. nih.gov This effect suggests a potential interaction with the GABAergic system. nih.gov
| Compound/Analogue | Observation | Reference |
| Fluorinated quinazolines | Anticonvulsant activity observed in scPTZ test. | nih.gov |
| Quinazoline analogues (III, IV) | Significant anticonvulsant activity with 100% protection against clonic convulsions. | nih.gov |
| 4n | Promising activity in the PTZ test. | nih.gov |
| 4b, 4a, 4c, 4f, 4j, 4i | Very low ED50 values in the PTZ test. | nih.gov |
| 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides | Weak to moderate anticonvulsant effects. | researchgate.net |
| N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide | Pronounced anticonvulsant effect, significantly reducing mortality. | nih.gov |
Picrotoxin is another convulsant that acts on the GABAergic system, specifically by blocking the chloride ion channel associated with the GABA-A receptor. The ability of a compound to protect against picrotoxin-induced seizures further supports a GABA-mediated mechanism of action.
The promising anticonvulsant N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide was evaluated in the picrotoxin-induced seizure model. nih.gov The study found that this compound had a significant anticonvulsant effect, leading to a notable reduction in the mortality of mice subjected to picrotoxin-induced seizures. nih.gov This finding provides additional evidence for the involvement of the GABAergic system in the anticonvulsant activity of this particular analogue. nih.gov
| Compound/Analogue | Observation | Reference |
| N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide | Significantly reduced mortality in mice. | nih.gov |
Strychnine induces convulsions by antagonizing the action of glycine (B1666218), an inhibitory neurotransmitter, at its receptors in the spinal cord. The strychnine-induced seizure model is therefore useful for identifying compounds that may act through the glycinergic system.
The anticonvulsant N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide was tested for its efficacy against strychnine-induced seizures. nih.gov The results indicated that the compound provided a pronounced anticonvulsant effect, significantly reducing the mortality rate in mice. nih.gov This suggests that the mechanism of action of this analogue may involve an interaction with the glycinergic system. nih.gov
| Compound/Analogue | Observation | Reference |
| N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide | Significantly reduced mortality in mice. | nih.gov |
Caffeine, a central nervous system stimulant, can induce seizures at high doses, and its mechanism is thought to involve antagonism of adenosine (B11128) receptors. The caffeine-induced seizure model can therefore help to identify anticonvulsants that may have an adenosinergic mechanism.
The compound N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide was evaluated for its protective effects against caffeine-induced seizures. nih.gov The study reported a pronounced anticonvulsant effect, with a significant reduction in mortality in the mouse model. nih.gov This finding points towards the potential involvement of the adenosinergic system in the anticonvulsant profile of this compound. nih.gov
| Compound/Analogue | Observation | Reference |
| N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide | Significantly reduced mortality in mice. | nih.gov |
Thiosemicarbazide is a convulsant that is believed to act by inhibiting the enzyme glutamic acid decarboxylase, which is responsible for the synthesis of GABA. This model is used to assess a compound's ability to counteract a deficit in GABA synthesis.
In contrast to its effects in other seizure models, the compound N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide did not reduce mortality in the thiosemicarbazide-induced seizure model. nih.gov This result suggests that the anticonvulsant mechanism of this particular analogue is likely not mediated through the enhancement of GABA synthesis. nih.gov
| Compound/Analogue | Observation | Reference |
| N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide | Did not reduce mortality. | nih.gov |
The maximal electroshock (MES) seizure model is considered a test for identifying anticonvulsant drugs that are effective against generalized tonic-clonic seizures. nih.gov The model is particularly sensitive to compounds that act by blocking voltage-gated sodium channels.
Several this compound analogues and related quinazolinone derivatives have been evaluated in the MES test. A new series of quinazolin-4(3H)-ones were examined in the MES induced seizure model in mice. nih.gov In another study, a series of N-(1-methyl-4-oxo-2-un/substituted-1,2-dihydroquinazolin-3[4H]-yl)benzamide and N-(1-methyl-4-oxo-2-un/substituted-1,2-dihydroquinazolin-3[4H]-yl)-2-phenylacetamide derivatives were assessed, with compound 4n showing promising activity in the MES test. nih.gov Additionally, some quinazolinone derivatives have demonstrated noteworthy anticonvulsant effects in the MES test, indicating their potential as effective anticonvulsants. researchgate.net
| Compound/Analogue | Observation | Reference |
| Quinazolin-4(3H)-ones | Examined in the MES induced seizure model. | nih.gov |
| 4n | Promising activity in the MES test. | nih.gov |
| Quinazolinone derivatives | Noteworthy anticonvulsant effects observed. | researchgate.net |
In Vitro and In Vivo Antimicrobial Assessments
The antimicrobial spectrum of this compound analogues has been evaluated against both bacterial and fungal pathogens. These studies are crucial in identifying potential candidates for further development as antimicrobial agents.
Efficacy against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
The antibacterial activity of quinazolin-4(3H)-one derivatives has been a significant area of research. Studies have shown that the introduction of a naphthyl radical or an amide group linked to a benzene (B151609) ring as substituents on the quinazolinone core can result in pronounced antimicrobial activity against Staphylococcus aureus and Streptococcus pneumoniae. nih.govnih.govpharmpharm.ru The proposed mechanism of action for some quinoline (B57606) derivatives, which form the structural basis of quinazolinones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. nih.gov
One study investigated a series of novel 4-oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-yl amino)-2-phenylquinazoline-3(4H)-carboxamidines. Within this series, compounds BQC7 and BQC9 demonstrated potent activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 3 µg/mL. researchgate.net Another study on 6-nitro-3(H)-quinazolin-4-one showed notable antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. nuu.uz Furthermore, some 6,8-dibromo-4(3H)quinazolinone derivatives have also been screened for their antibacterial effects. nih.gov
While these findings highlight the potential of the broader quinazolinone class, specific MIC data for this compound analogues against S. aureus and S. pneumoniae remains to be detailed in available literature.
Table 1: In Vitro Efficacy of this compound Analogues against Gram-Positive Bacteria
| Compound Analogue | Bacterium | MIC (µg/mL) | Source |
|---|---|---|---|
| BQC7 | Staphylococcus aureus | 3 | researchgate.net |
| BQC9 | Staphylococcus aureus | 3 | researchgate.net |
| Data not available | Streptococcus pneumoniae | Data not available |
Activity against Plant Pathogenic Bacteria (e.g., Xanthomonas axonopodis pv. citri)
The efficacy of quinazoline derivatives extends to plant pathogenic bacteria. Research has demonstrated that certain analogues exhibit significant antibacterial activity against species such as Xanthomonas axonopodis pv. citri (Xac), the causative agent of citrus canker.
In one study, a series of 6-chloro-4-(4-substituted piperazinyl)quinazoline derivatives were synthesized and evaluated. Several of these compounds showed good antibacterial activity against Ralstonia solanacearum and Xanthomonas oryzae pv. oryzae (Xoo), a pathovar of Xanthomonas. nih.gov Specifically, compound 6b was identified as having the best inhibitory activity against Xoo with a half-maximal effective concentration (EC50) of 8.46 µg/mL. nih.gov
While these results are promising for the development of agricultural bactericides, specific data on the efficacy of this compound analogues against Xanthomonas axonopodis pv. citri is not extensively documented in the reviewed literature.
Table 2: Activity of this compound Analogues against Plant Pathogenic Bacteria
| Compound Analogue | Bacterium | EC50 (µg/mL) | Source |
|---|---|---|---|
| 6b (a 6-chloro-quinazoline derivative) | Xanthomonas oryzae pv. oryzae | 8.46 | nih.gov |
| Data not available | Xanthomonas axonopodis pv. citri | Data not available |
Antifungal Activity Studies (e.g., Fusarium moniliforme)
The investigation into the antifungal properties of quinazoline derivatives has also yielded some positive results. For instance, a study on 6-bromo-4-ethoxyethylthio quinazoline demonstrated high antifungal activities against various plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net The mechanism of action against Gibberella zeae was found to involve a decline in mycelial reducing sugar, chitosan, soluble protein, and pyruvate (B1213749) content, as well as chitinase (B1577495) activity. researchgate.net
However, the current body of literature lacks specific studies on the antifungal activity of this compound analogues against Fusarium moniliforme. Research on other classes of compounds, such as quinolizidine (B1214090) alkaloids, has shown activity against Fusarium oxysporum. taconic.comresearchgate.netnih.gov
Table 3: Antifungal Activity of this compound Analogues
| Compound Analogue | Fungus | MIC/EC50 (µg/mL) | Source |
|---|---|---|---|
| Data not available | Fusarium moniliforme | Data not available |
Antidiabetic Efficacy Studies
Recent research has highlighted the potential of quinazolinone derivatives as antidiabetic agents, particularly through the mechanism of glucokinase activation.
Glucokinase Activation in Enzymatic Assays
Glucokinase (GK) is a key enzyme in glucose metabolism, and its activation is a promising strategy for the treatment of type 2 diabetes. A study focusing on quinazolin-4-one derivatives clubbed with thiazole (B1198619) acetates/acetamides identified compounds with significant glucokinase activating potential. In enzymatic assays, compounds 3 and 4 from this series demonstrated maximum GK activation with EC50 values of 632 nM and 516 nM, respectively. eco-vector.com These values were comparable to standard glucokinase activators. eco-vector.com
Table 4: Glucokinase Activation by this compound Analogues in Enzymatic Assays
| Compound Analogue | EC50 (nM) | Source |
|---|---|---|
| 3 | 632 | eco-vector.com |
| 4 | 516 | eco-vector.com |
Oral Glucose Tolerance Test (OGTT) in Preclinical Animal Models
The in vivo antidiabetic efficacy of promising glucokinase activators is often evaluated using an oral glucose tolerance test (OGTT) in animal models. taconic.comresearchgate.net This test assesses the body's ability to clear a glucose load from the bloodstream.
In the same study that identified potent glucokinase activators, selected compounds were tested for their glucose-lowering effect in an OGTT in normal rats. eco-vector.com Compounds 3 and 4 exhibited prominent activity, lowering the blood glucose levels to near-normal values of 133 mg/dL and 135 mg/dL, respectively, at a specific time point during the test. eco-vector.com These in vivo results correlated well with the in vitro enzymatic assay findings. eco-vector.com
Table 5: Oral Glucose Tolerance Test (OGTT) Results for this compound Analogues in Preclinical Animal Models
| Compound Analogue | Animal Model | Blood Glucose Level (mg/dL) | Source |
|---|---|---|---|
| 3 | Normal rats | 133 | eco-vector.com |
| 4 | Normal rats | 135 | eco-vector.com |
Antiparasitic Activity Assessment (e.g., Toxoplasma gondii)
Recent scientific exploration has highlighted the potential of quinazolinone derivatives as a promising class of compounds for the development of novel therapeutic agents against the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis. Research efforts have been directed towards evaluating the in vitro efficacy of various analogues against the tachyzoite stage of the parasite, which is responsible for the acute phase of the infection.
A significant area of this research has been the synthesis and evaluation of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives. In a study assessing a series of these compounds, several molecules demonstrated considerable inhibitory effects on the proliferation of T. gondii tachyzoites. researchgate.netnih.gov The structure-activity relationship (SAR) analyses derived from this research revealed that the incorporation of a hydrophobic aryl group on the side chain of the piperazine (B1678402) moiety enhanced the antiparasitic activity. nih.gov
Notably, two compounds from this series, identified as 8w and 8x, both characterized by a diaryl ether group at the piperazine side chain, exhibited significant efficacy. Compound 8w displayed a half-maximal inhibitory concentration (IC50) of 4 µM, while compound 8x showed greater potency with an IC50 of 3 µM. nih.gov These results underscore the potential of utilizing quinazolinone-based structures to target the parasite. Further computational investigations using molecular docking suggested a potential mechanism of action, indicating that these compounds may bind with high affinity to the hydrophobic pocket of the ATP-binding cleft of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1). nih.gov
The table below summarizes the in vitro anti-Toxoplasma gondii activity of these selected 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives.
| Compound | IC50 (µM) against T. gondii | Key Structural Feature |
|---|---|---|
| 8w | 4 | Diaryl ether moiety at the piperazine side chain |
| 8x | 3 | Diaryl ether moiety at the piperazine side chain |
The ongoing search for new and effective anti-Toxoplasma agents continues to explore various other classes of quinazolinone analogues. The consistent identification of quinazolinone derivatives in antiparasitic activity screening highlights the therapeutic promise of this chemical scaffold.
Computational and in Silico Approaches in N 4 Oxo 1h Quinazolin 6 Yl Acetamide Research
Molecular Docking Studies and Binding Mode Analysis
Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of the quinazolinone scaffold, docking studies have been extensively used to understand their binding modes within the active sites of various biological targets, including receptors and enzymes. These studies are crucial for rational drug design, allowing for the optimization of lead compounds to enhance their potency and selectivity. nih.gov For instance, research on quinazolinone derivatives has employed molecular docking to evaluate their potential as antimicrobial and anticancer agents, demonstrating how these compounds fit within the binding pockets of their targets. nih.gov
Computational studies have successfully predicted the binding affinities of quinazoline-related compounds with several key receptors implicated in neurological and other disorders.
GABA Receptors: The γ-aminobutyric acid type A (GABA-A) receptor is a major inhibitory neurotransmitter receptor in the central nervous system and a target for many clinically important drugs. researchgate.net Molecular modeling studies on pyrazolo[1,5-a]quinazoline derivatives, a related heterocyclic system, have been used to predict their binding profiles at the α1β2γ2 subtype of the GABA-A receptor. mdpi.comnih.gov These in silico analyses, which include docking and the evaluation of 'Proximity Frequencies', help to identify key interactions and classify compounds as agonists or antagonists, guiding further electrophysiological testing. mdpi.comnih.gov Studies have shown that the substituent at the 3-position of the pyrazolo[1,5-a]quinazoline scaffold is often necessary for activity at the GABA-A receptor. nih.gov
Adenosine (B11128) A2A Receptors: The adenosine A2A receptor (A2AR) has been identified as a therapeutic target for neurodegenerative diseases and cancer. nih.gov The 2-aminoquinazoline (B112073) scaffold is considered a promising framework for designing new A2AR antagonists. nih.gov Co-crystallization data of a quinazoline (B50416) derivative with the A2AR has revealed key binding interactions, including hydrogen bonds between the 2-aminoquinazoline ring and residues Asn253 and Glu169, as well as π-stacking with Phe168. nih.gov This structural information is invaluable for designing new derivatives with enhanced binding affinity and improved solubility. nih.gov
Glycine (B1666218) Receptors: Currently, there is limited specific information available from the provided search results regarding the molecular docking of N-(4-oxo-1H-quinazolin-6-yl)acetamide or its close analogs with glycine receptors.
Molecular docking has been pivotal in elucidating the interactions of quinazolinone derivatives with the active sites of various enzymes, providing a basis for their development as specific inhibitors or activators.
EGFR-TK: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. In silico screening of quinazoline derivatives has been performed to target the EGFR active site. nih.gov Docking studies on novel quinazolinone derivatives against EGFR have helped to provide mechanistic insights into their potential anticancer activity. nih.gov
Glucokinase (GK): Quinazolin-4-one derivatives have been designed as glucokinase activators (GKA) for potential antidiabetic applications. researchgate.net Molecular docking studies have been conducted in the allosteric site of human glucokinase (PDB ID: 1V4S) to assess the binding modes and interactions of these compounds, correlating well with in vitro enzyme activation assays. researchgate.net
Other Enzymes: The versatility of the quinazolinone scaffold is highlighted by docking studies against a wide array of other enzymes.
PARP-1: The quinazolinone scaffold has been used as a bioisostere of the phthalazinone core in PARP-1 inhibitors like Olaparib. Docking studies show these compounds occupy the nicotinamide (B372718) (NI) site through hydrogen bonding and π-π stacking interactions. nih.gov
α-Glucosidase: Quinazolinone-1,2,3-triazole-acetamide conjugates have been investigated as α-glucosidase inhibitors. Docking studies revealed that the quinazolin-4(1H)-one and arylacetamide moieties effectively interact with the enzyme's active site. nih.gov
COVID-19 Main Protease (Mpro): In the search for antiviral agents, newly synthesized quinazolin-2,4-dione analogues were docked into the active site of the SARS-CoV-2 main protease, with the amide fragment and quinazoline moiety participating in key hydrogen bond interactions. ekb.eg
Topoisomerase II: As part of anticancer research, quinazolinone derivatives have been docked against Topoisomerase II to understand their mechanism of action. nih.gov
Table 1: Predicted Binding Affinities and Docking Scores of Quinazolinone Derivatives against Various Enzymes
| Compound Class | Enzyme Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Quinazolinone-1,2,3-triazole-acetamide conjugate (9a) | α-Glucosidase | -6.402 (GlideScore) | Trp376, Leu677 | nih.gov |
| Quinazolin-2,4-dione analogue (Compound 4) | COVID-19 Mpro | -9.6 | Not specified | ekb.eg |
| Quinazolinone derivative (Compound 12c) | PARP-1 | IC50 = 30.38 nM (Comparable to Olaparib) | Occupies NI site | nih.gov |
| Quinazolin-4-one derivative (Compound 4) | Glucokinase | EC50 = 516 nM | Binds to allosteric site | researchgate.net |
The stability of the ligand-protein complex in docking simulations is determined by various non-covalent interactions. For quinazolinone derivatives, several key interaction types are consistently observed.
Hydrogen Bonding: This is a predominant interaction for quinazolinone derivatives. For example, in studies with NF-κB, the carbonyl group in the quinazoline ring forms hydrogen bonds with Lys241 and Asn247 residues, while the amino group can interact with Ser240. nih.gov In A2AR antagonists, hydrogen bonds are formed with Asn253 and Glu169. nih.gov
π–π Interactions: The aromatic nature of the quinazoline core facilitates π-stacking and π-cation interactions. In the A2AR complex, π-stacking with Phe168 is crucial. nih.gov With α-glucosidase, a π-π stacking interaction was noted between a phenylacetamide moiety and Trp376. nih.gov The aromatic moiety of certain quinazolinones also contributes to π interactions with Lys241 and Tyr57 residues in NF-κB. nih.gov
Hydrophobic and Electrostatic Interactions: Alkyl substituents on the quinazolinone ring can lead to an increase in hydrophobic interactions with the receptor. nih.gov Electrostatic interactions, such as those between the pyrimidine (B1678525) ring and the His141 residue of NF-κB, also play a significant role in binding. nih.gov
Pharmacophore Model Development for Activity Prediction
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. This approach is valuable for virtual screening and designing new molecules with desired activities. For quinazolinone-related structures, pharmacophore models have been developed to predict their interaction with specific targets. For instance, in the development of α-glucosidase inhibitors, it was shown that pharmacophoric elements, including the quinazolin-4(1H)-one and arylacetamide moieties, effectively interacted with the enzyme's active site. nih.gov In silico studies of other complex quinazolinone derivatives utilize pharmacophore features to predict drug-likeness and potential biological activities, such as GPCR ligand binding, ion channel modulation, and enzyme inhibition. pharmacophorejournal.com
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This allows for the prediction of activity for newly designed molecules.
For quinazoline derivatives, QSAR analyses have been applied to understand their cytotoxic activity against cancer cell lines. nih.gov Using methods like multiple linear regression, researchers have established relationships between various calculated molecular descriptors and anti-breast cancer activity. nih.gov In one study, 3D-QSAR models were developed for a series of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine derivatives, which are structurally related to quinazolinones. nih.gov This analysis used comparative molecular field analysis (CoMFA) to assess the steric and electrostatic interactions, resulting in statistically relevant models that can guide the synthesis of more potent anticancer agents. nih.gov Such studies are crucial for establishing a comprehensive SAR of quinazoline derivatives to optimize the core structure for enhanced efficacy. nih.gov
In Silico Predictions of Mechanisms of Action and Efficacy
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of drug candidates, long before they are synthesized. These predictions help in prioritizing compounds with favorable drug-like properties.
Studies on N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide (B126) derivatives, which contain the quinazolinone core, have used in silico methods to evaluate their drug-likeness based on Lipinski's rule of five. pharmacophorejournal.com Bioactivity scores were calculated to predict their potential as kinase inhibitors, nuclear receptor ligands, and enzyme inhibitors. pharmacophorejournal.com Furthermore, computational studies on novel quinazolinone derivatives have been combined with experimental cytotoxicity evaluations to gain deeper mechanistic insights into their anticancer potential. nih.gov By docking these compounds against multiple cancer-related targets like Topoisomerase II, VEGFR2, and EGFR, researchers can hypothesize their mechanisms of action and justify further biological investigation and structural optimization. nih.gov
Derivatives and Lead Optimization Strategies for N 4 Oxo 1h Quinazolin 6 Yl Acetamide
Design and Synthesis of Novel Quinazolinone Analogues to Enhance Biological Activity
The design of novel quinazolinone analogues is often guided by structure-activity relationship (SAR) studies and computational modeling to predict interactions with biological targets. nih.govresearchgate.net The primary strategy involves introducing various substituents at different positions of the quinazolinone ring system, particularly at the N-3 and C-2 positions, to modulate the compound's biological activity. nih.gov The synthesis of these analogues typically begins from anthranilic acid or its derivatives, following established chemical pathways like the Niementowski reaction. arabjchem.orgjocpr.com
Researchers have successfully synthesized a variety of quinazolinone derivatives to enhance their therapeutic potential. For instance, molecular hybridization, which combines the quinazolinone pharmacophore with other biologically active moieties like pyrazole, triazole, or sulfonamide, has emerged as a powerful strategy. nih.govrsc.orgmdpi.com This approach aims to create hybrid molecules with synergistic or enhanced pharmacological effects. mdpi.com One study reported the synthesis of quinazolinone-pyrazole carbamide derivatives, which involved a multi-step reaction sequence starting from substituted anthranilic acids to yield novel compounds with significant antifungal activity. nih.gov Another approach involved linking the quinazolinone core to 1,2,3-triazole hybrids, which was found to enhance anti-tuberculosis activity. nih.gov
The synthesis of (4-oxoquinazoline-3(4H)-yl)acetamide derivatives has been explored as potential inhibitors of Mycobacterium tuberculosis bd oxidase. nih.gov In this work, 3-amino-2-methyl-quinazolin-4(3H)-one was used as a key intermediate, which was then reacted with various substituted acids to generate the final acetamide (B32628) derivatives. nih.gov Similarly, novel quinazolin-4(3H)-one-based histone deacetylase 6 (HDAC6) inhibitors were designed and synthesized by incorporating novel cap groups and utilizing benzhydroxamic acid as a linker and metal-binding group. mdpi.comnih.gov
| Derivative Class | Synthetic Strategy | Key Intermediate | Target Biological Activity | Reference |
|---|---|---|---|---|
| Quinazolinone-Pyrazole Hybrids | Molecular Hybridization | Substituted Anthranilic Acids | Antifungal | nih.gov |
| (4-oxoquinazolin-3(4H)-yl)acetamide Derivatives | Amide Coupling | 3-amino-2-methyl-quinazolin-4(3H)-one | Antitubercular (bd oxidase inhibition) | nih.gov |
| Quinazolinone-HDAC6 Inhibitors | Multi-step synthesis involving cap group, linker, and metal-binding group | Quinazolin-4-(3H)-one | Anticancer (HDAC6 inhibition) | mdpi.comnih.gov |
| Pyrazolo-[1,5-c]quinazolinones | [3 + 2] Dipolar Cycloaddition and Regioselective Ring Expansion | N-fused quinazolinones with pyrazoles | Anticancer (CDK inhibition) | mdpi.com |
Strategies for Improving Potency, Selectivity, and Biological Profiles
Lead optimization is a critical phase in drug discovery that aims to enhance the desirable properties of a hit compound, such as potency and selectivity, while minimizing undesirable effects. vichemchemie.combiosolveit.de For quinazolinone derivatives, several strategies are employed to refine their biological profiles.
A key strategy involves the systematic modification of substituents on the quinazolinone scaffold to explore structure-activity relationships (SAR). nih.govbiosolveit.de SAR studies have shown that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are particularly significant for modulating pharmacological activity. nih.govnih.gov For example, a 2024 study demonstrated that introducing larger substituents, specifically nitro and diol groups, at the C-8 position of quinazolin-4-ones led to new interactions with tankyrase enzymes, thereby improving both binding affinity and selectivity. nih.gov Similarly, research on quinazoline-based dihydrofolate reductase inhibitors (DHFRI) revealed that placing amino (NH2) or nitro (NO2) groups at the 6-position significantly influenced their inhibitory potency. nih.gov
Another effective approach is the coordination of the quinazolinone ligand with metal ions. The formation of metal complexes, for instance with copper(II), can significantly alter the biological properties of the parent molecule. mdpi.com Studies have shown that copper(II) complexes of quinazolinone Schiff bases exhibit pronounced enhancement of cytotoxic activity, in some cases being one to two orders of magnitude more effective than cisplatin. mdpi.com This enhancement is attributed to changes in specificity and potentially more controlled drug release. mdpi.com
Furthermore, the development of new synthetic methodologies allows for broader exploration of chemical space. biosolveit.de Efficient, metal-free methods for creating functionalized pyrazolo-[1,5-c]quinazolinones have been developed, offering high yields and atom economy, which facilitates the rapid generation and screening of diverse analogues to identify compounds with improved potency. mdpi.com
| Optimization Strategy | Modification Detail | Impact | Example Target | Reference |
|---|---|---|---|---|
| Structure-Activity Relationship (SAR) Studies | Introduction of nitro or diol groups at C-8 position | Improved potency and selectivity | Tankyrase | nih.gov |
| SAR Studies | Substitution at C-6 position with amino or nitro groups | Modulated inhibitory activity | Dihydrofolate Reductase (DHFR) | nih.gov |
| Metal Coordination | Formation of Copper(II) complexes with quinazolinone Schiff bases | Enhanced cytotoxicity | Cancer Cells | mdpi.com |
| Synthetic Methodology Development | Rapid access to diverse functionalized pyrazolo-[1,5-c]quinazolinones | Facilitates screening for more potent compounds | Cyclin-Dependent Kinases (CDKs) | mdpi.com |
Development of Multi-Target Inhibitors Based on the Quinazolinone Scaffold
Complex diseases like cancer often involve multiple pathological pathways, rendering single-target drugs susceptible to resistance. rsc.orgnih.gov The development of multi-target inhibitors, single molecules designed to modulate several biological targets simultaneously, represents an attractive therapeutic strategy. nih.govresearchgate.net The quinazoline (B50416) scaffold is particularly well-suited for this approach due to its structural versatility, which allows for the incorporation of pharmacophores necessary to interact with different targets. nih.govresearchgate.net
The quinazolinone core has been successfully utilized to design potent inhibitors of multiple intracellular targets, including receptor tyrosine kinases (RTKs) and microtubules. nih.gov For example, certain quinazoline derivatives have been shown to act as low nanomolar inhibitors of EGFR, VEGFR-2, and PDGFR-β, while also causing microtubule depolymerization. nih.gov This dual action of targeting both angiogenesis and cell division pathways can lead to synergistic antitumor effects. nih.gov
In another study, novel 6-iodo-2-(pyridin-3/4-yl)-3-substituted quinazolin-4-one derivatives were designed and synthesized as multi-kinase inhibitors. rsc.org These compounds displayed significant inhibitory activity against ABL, ALK, and c-RAF kinases, which are all crucial targets in cancer therapy. rsc.org The lead optimization for these multi-targeting agents often involves exploring substitutions that can engage with the ATP-binding sites of different kinases. nih.gov The design of such agents can overcome resistance mechanisms that limit the efficacy of single-RTK inhibitors. nih.gov
| Multi-Target Inhibitor Class | Biological Targets | Therapeutic Area | Design Strategy | Reference |
|---|---|---|---|---|
| Substituted Quinazolines | EGFR, VEGFR-2, PDGFR-β, Microtubules | Cancer (Antiglioma) | Inhibition of multiple RTKs and microtubule dynamics | nih.gov |
| 6-Iodo-2-pyridyl-quinazolinones | ABL, ALK, c-RAF kinases | Cancer | Structural analogy to reported kinase inhibitors | rsc.org |
| Quinazoline Derivatives (AK series) | hAChE, hBACE-1 | Alzheimer's Disease | Lead optimization to target enzymes involved in amyloid-beta production and acetylcholine (B1216132) degradation | nih.gov |
Impact of Bioisosteric Replacements on Pharmacological Efficacy and Interaction with Targets
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound's properties by substituting one atom or group with another that has similar physical or chemical characteristics. nih.govspirochem.comnih.gov This technique can significantly alter a molecule's size, shape, electron distribution, lipophilicity, and hydrogen bonding capacity, which in turn impacts its biological activity, target selectivity, and pharmacokinetic profile. nih.gov
In the context of quinazolinone derivatives, bioisosteric replacement has been effectively used to develop new anti-inflammatory agents. nih.govmdpi.com One notable study involved the bioisosteric replacement of a carbon atom with a sulfur atom in a series of nih.govnih.govdntb.gov.uatriazino[2,3-c]quinazolines. nih.gov This substitution was found to introduce new interactions that stabilized the ligand-target complex and altered the selectivity for biological targets, such as cyclooxygenase (COX) enzymes. nih.gov The introduction of the sulfur atom also modified the compound's lipophilicity, which can affect its distribution in tissues. nih.gov For example, the replacement of a methylthiopropionate fragment with an ethylthioacetate resulted in a compound with significant anti-inflammatory activity, comparable to the reference drug diclofenac. nih.gov
| Bioisosteric Replacement | Parent Fragment | Bioisostere | Impact on Properties | Reference |
|---|---|---|---|---|
| Sulfur for Carbon | Carbon atom in an alkyl chain | Sulfur atom | Altered lipophilicity, new target interactions, modified biological selectivity (e.g., for COX-1 vs. COX-2) | nih.gov |
| Ethylthioacetate for Methylthiopropionate | Methylthiopropionate fragment | Ethylthioacetate fragment | Significant increase in anti-inflammatory activity | nih.gov |
| Fluorine for Hydrogen | Hydrogen atom | Fluorine atom | Can markedly influence potency, metabolic stability, and binding interactions | nih.gov |
Future Directions and Therapeutic Potential of N 4 Oxo 1h Quinazolin 6 Yl Acetamide Analogues
Advancements in Quinazolinone-Based Drug Development
The field of medicinal chemistry has seen continuous advancements in the development of drugs based on the quinazolinone framework. nih.gov Scientists are consistently drawn to this moiety due to its proven therapeutic relevance and the relative ease of its synthesis. nih.gov The quinazoline (B50416) and quinazolinone scaffolds are present in numerous clinically approved drugs used to treat a variety of conditions. nih.gov
A significant strategy in modern drug design is the creation of hybrid molecules, which involves combining the quinazolinone/quinazoline pharmacophore with other biologically active structures. nih.gov This approach aims to develop analogues with enhanced potency, potentially overcoming issues of drug resistance by acting on multiple targets. nih.gov The versatility of the quinazolinone core allows it to be linked with various other heterocyclic systems, such as triazoles, oxadiazoles, and thiazolidinones, leading to novel conjugates with diverse and potent biological activities. nih.govnih.govresearchgate.net Research has shown that substitutions at different positions of the quinazolinone ring, such as at positions 2 and 3, can significantly influence the resulting compound's pharmacological profile. nih.gov These ongoing synthetic innovations continue to expand the chemical space of quinazolinone derivatives, offering a rich pipeline for the development of future therapeutics.
Exploration of Novel Biological Targets for Therapeutic Intervention
A key driver of the therapeutic potential of N-(4-oxo-1H-quinazolin-6-yl)acetamide analogues is the continual discovery of new biological targets with which they can interact. The structural diversity of quinazolinone derivatives allows them to bind to a wide range of proteins and enzymes involved in complex diseases. nih.gov
Initially known for activities like anticancer and antimicrobial effects, the scope of quinazolinone-based intervention has broadened considerably. nih.gov Researchers have successfully designed analogues to target specific enzymes that are critical in disease pathways. For instance, certain derivatives have been developed as potent and selective inhibitors of histone deacetylase 6 (HDAC6), a target implicated in neurodegenerative conditions like Alzheimer's disease and in certain cancers. nih.govnih.govmdpi.com Other key enzyme targets include epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) in oncology, cyclooxygenase-2 (COX-2) for anti-inflammatory applications, and DNA gyrase in microbiology. nih.govmdpi.commdpi.comnih.govmdpi.com More recently, with the emergence of new global health threats, the SARS-CoV-2 main protease (Mpro) has been identified as a viable target for quinazolinone-based inhibitors. nih.gov The exploration of these and other novel targets is a vibrant area of research, promising to unlock new therapeutic avenues for these versatile compounds.
Table 1: Selected Biological Targets for Quinazolinone-Based Analogues
| Target Enzyme/Protein | Therapeutic Area | Significance | Reference(s) |
| Histone Deacetylase 6 (HDAC6) | Cancer, Alzheimer's Disease | Inhibition can induce neurite outgrowth and shows antiproliferative activity in tumor cells. | nih.govnih.govmdpi.com |
| EGFR/VEGFR-2 | Cancer | Inhibition blocks signaling pathways crucial for tumor growth and angiogenesis. | nih.govmdpi.com |
| Cyclooxygenase-2 (COX-2) | Inflammation | Selective inhibition provides anti-inflammatory effects with potentially fewer side effects than non-selective NSAIDs. | nih.gov |
| DNA Gyrase | Bacterial Infections | Inhibition disrupts bacterial DNA replication, leading to an antibacterial effect. | mdpi.com |
| SARS-CoV-2 Mpro | Viral Infections (COVID-19) | Inhibition blocks viral replication, representing a key strategy for antiviral drug development. | nih.gov |
| Thymidylate Synthase | Cancer | Inhibition disrupts DNA synthesis in rapidly dividing cancer cells. | researchgate.net |
| Acetylcholinesterase (AChE) | Neurodegenerative Disease | Inhibition increases acetylcholine (B1216132) levels in the brain, offering a strategy for managing cognitive decline. | nih.gov |
Integration of Advanced Computational and Experimental Methodologies for Compound Discovery
The discovery and optimization of this compound analogues are increasingly driven by the integration of sophisticated computational tools with advanced experimental techniques. nih.govnih.gov This synergy accelerates the drug discovery process, from initial hit identification to lead optimization.
Computational Approaches: Computer-aided drug design (CADD) plays a pivotal role in modern medicinal chemistry. nih.gov Techniques such as molecular docking and virtual screening allow researchers to predict how different quinazolinone analogues will bind to specific biological targets. nih.govnih.govresearchgate.net These methods enable the rapid evaluation of large virtual libraries of compounds, prioritizing those with the highest predicted affinity and best interaction profiles for synthesis and biological testing. nih.gov Furthermore, in-silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions help in assessing the drug-likeness of novel compounds early in the discovery pipeline, saving time and resources. nih.govnih.gov
Experimental Methodologies: Concurrent with computational advances, synthetic chemistry has evolved to provide more efficient and versatile ways to produce quinazolinone derivatives. Modern methods such as microwave-assisted synthesis, ultrasound-promoted reactions, and metal-catalyzed cross-coupling reactions (using palladium or copper catalysts) have streamlined the creation of complex quinazolinone frameworks. ujpronline.commdpi.com Solid-phase synthesis has also been adapted for quinazolinone derivatives, enabling the rapid generation of compound libraries for high-throughput screening. nih.gov This combination of predictive computational modeling and high-efficiency synthesis allows for a more rational and accelerated approach to discovering new therapeutic agents. nih.gov
Table 2: Advanced Methodologies in Quinazolinone Analogue Discovery
| Methodology | Type | Application | Advantage(s) | Reference(s) |
| Molecular Docking | Computational | Predicts binding modes and affinities of ligands to a target's active site. | Prioritizes compounds for synthesis, provides insight into structure-activity relationships. | nih.govresearchgate.net |
| Virtual Screening | Computational | Screens large compound libraries in-silico against a biological target. | Cost-effective and rapid identification of potential hit compounds. | nih.gov |
| ADMET Prediction | Computational | Assesses pharmacokinetic and toxicity properties of molecules. | Early identification of candidates with poor drug-like properties. | nih.govnih.gov |
| Microwave-Assisted Synthesis | Experimental | Uses microwave energy to accelerate chemical reactions. | Reduced reaction times, often higher yields and purity. | ujpronline.commdpi.com |
| Metal-Catalyzed Synthesis | Experimental | Employs catalysts like palladium or copper to form key chemical bonds. | Enables the synthesis of complex structures under mild conditions. | ujpronline.commdpi.com |
| Solid-Phase Synthesis | Experimental | Synthesizes compounds on a solid support or resin. | Facilitates purification and the rapid creation of compound libraries. | nih.gov |
| Ultrasound-Promoted Synthesis | Experimental | Uses ultrasonic waves to induce and enhance chemical reactions. | Improved yields and shorter reaction times. | ujpronline.com |
Emerging Therapeutic Applications of this compound Analogues
The ongoing research into quinazolinone-based compounds continues to uncover new and promising therapeutic applications. The structural versatility of this scaffold allows for the fine-tuning of biological activity, leading to the development of specialized agents for a wide range of diseases. nih.govmdpi.com
The anticancer potential of quinazolinone derivatives is well-established and continues to be a major focus, with new analogues being developed as inhibitors of various kinases and other proteins crucial for tumor cell survival. nih.govmdpi.commdpi.com Beyond oncology, there is growing interest in their application for complex inflammatory diseases. mdpi.com Novel quinazolinones conjugated with moieties like ibuprofen (B1674241) have been designed as selective COX-2 inhibitors for anti-inflammatory and analgesic purposes. nih.gov
The threat of antimicrobial resistance has spurred the development of new antibacterial and antifungal agents, with quinazolinones showing significant promise. nih.govnih.govnih.gov Analogues incorporating sulfonamide and thioacetamide (B46855) groups have demonstrated potent activity against various bacterial strains. nih.gov Furthermore, quinazolinone derivatives are being explored for neuroprotective roles, particularly in the context of Alzheimer's disease, where they have been designed as selective HDAC6 inhibitors that can enhance neuronal function. nih.govnih.gov The antiviral activity of this class is another emerging area, with compounds identified as inhibitors of influenza virus and, more recently, SARS-CoV-2. mdpi.comnih.gov These expanding applications highlight the remarkable adaptability of the quinazolinone scaffold and underscore the future therapeutic potential of this compound analogues.
Table 3: Research Findings on Selected this compound Analogues and Related Quinazolinones
| Compound Name/Derivative Class | Therapeutic Application | Key Finding(s) | Efficacy (IC₅₀) | Reference(s) |
| (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b) | Alzheimer's Disease (HDAC6 Inhibitor) | A highly potent and selective HDAC6 inhibitor. | 8 nM | nih.gov |
| Quinazolin-4(3H)-one analogue (5c) | Cancer (HDAC6 Inhibitor) | Active against the MCF-7 breast cancer cell line; promotes apoptosis and cell cycle arrest. | 13.7 µM (MCF-7) | nih.gov |
| Quinazolinone-based inhibitor (C7) | Antiviral (SARS-CoV-2 Mpro Inhibitor) | Exhibits superior inhibitory activity against the viral protease compared to the natural product baicalein. | 0.085 µM | nih.gov |
| Quinazolinones conjugated with indole (B1671886) acetamide (B32628) (4b) | Anti-inflammatory (COX-2 Inhibitor) | Showed significant in vivo anti-inflammatory activity, comparable to celecoxib. | Not specified | nih.gov |
| 2-(6-iodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-ylthio)-N-(pyrazin-2-yl) acetamide (14) | Neuroprotection (AChE Inhibitor) | The most active scaffold with potent acetylcholinesterase inhibitory activity and in vivo antioxidant effects. | Not specified | nih.gov |
| Dihydroquinazoline-2(1H)-one derivative (CA1-g) | Cancer | Showed potent anti-proliferative activity against the A2780 ovarian cancer cell line. | 22.94 µM | nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-oxo-1H-quinazolin-6-yl)acetamide, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via multi-step reactions, typically starting with condensation of 6-aminoquinazolin-4(3H)-one with acetic anhydride. Key steps include cyclization under acidic conditions (e.g., H₂SO₄) and purification via recrystallization. Reaction temperature (80–100°C) and solvent choice (e.g., DMF or glacial acetic acid) critically affect yield. Post-synthesis validation requires NMR and IR spectroscopy to confirm the acetamide moiety and quinazolinone core .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., quinazolinone ring protons at δ 7.5–8.5 ppm).
- IR spectroscopy : Detection of carbonyl stretches (C=O at ~1700 cm⁻¹ for the acetamide and quinazolinone groups).
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₀N₃O₂).
Cross-referencing with literature data ensures accuracy .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Methodology :
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates.
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria.
Positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs are essential .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via SHELX suite) provides precise bond lengths, angles, and hydrogen-bonding patterns. For example, the acetamide group’s orientation relative to the quinazolinone ring can be confirmed. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Q. What strategies address contradictions in biological activity data across studies?
- Methodology :
- Structure-activity relationship (SAR) analysis : Compare analogs with substituent variations (Table 1).
- Assay standardization : Use consistent cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., ATP-based vs. resazurin assays).
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., electron-withdrawing groups enhancing antitumor activity) .
Table 1 : Comparative IC₅₀ values of quinazolinone derivatives (adapted from ):
| Compound | Target Activity | IC₅₀ (µM) |
|---|---|---|
| 6-Chloroquinazolin-4(3H)-one | Antitumor | 10.5 |
| N-(4-Chlorophenyl)acetamide | Kinase inhibition | 15.0 |
| This compound | Antiviral | 12.0 |
Q. How do computational methods enhance understanding of its interaction with biological targets?
- Methodology :
- Molecular docking (AutoDock/Vina) : Predict binding modes to enzymes (e.g., thymidylate synthase). Focus on hydrogen bonds between the acetamide carbonyl and catalytic residues (e.g., Arg²⁴⁵).
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Metrics include RMSD and binding free energy (MM-PBSA).
Validate predictions with mutagenesis studies .
Q. What analytical approaches resolve spectral overlaps in complex mixtures during metabolism studies?
- Methodology :
- LC-HRMS/MS : Use C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) to separate metabolites.
- Isotopic labeling : Track metabolic pathways via ¹³C-labeled acetamide groups.
- NMR-based metabolomics : Compare ¹H-¹³C HSQC spectra of treated vs. control cells to identify perturbed pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
